3-(Quinolin-2-YL)benzaldehyde
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Overview
Description
3-(Quinolin-2-YL)benzaldehyde: is an organic compound that features a quinoline ring attached to a benzaldehyde moiety. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde under basic conditions .
Industrial Production Methods: Industrial production of quinoline derivatives, including 3-(Quinolin-2-YL)benzaldehyde, often employs scalable and environmentally friendly methods. These methods may include the use of microwave irradiation, solvent-free conditions, and reusable catalysts to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 3-(Quinolin-2-YL)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, and nucleophilic reagents like amines and thiols.
Major Products Formed:
Oxidation: 3-(Quinolin-2-YL)benzoic acid.
Reduction: 3-(Quinolin-2-YL)benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(Quinolin-2-YL)benzaldehyde is used as a building block in the synthesis of more complex quinoline derivatives.
Biology and Medicine: Quinoline derivatives, including this compound, have shown promise in various biological activities. They are studied for their potential as anticancer agents, antimicrobial agents, and inhibitors of specific enzymes .
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. Their diverse chemical reactivity makes them valuable intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-YL)benzaldehyde and its derivatives often involves interaction with specific molecular targets. For example, quinoline derivatives can inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division . They may also interact with cellular receptors and disrupt key signaling pathways, leading to their therapeutic effects .
Comparison with Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with similar chemical reactivity and biological activities.
2-(Quinolin-2-YL)benzaldehyde: A closely related compound with a similar structure but different substitution pattern.
Quinolin-2-carbaldehyde: Another quinoline derivative with an aldehyde group at a different position on the ring.
Uniqueness: 3-(Quinolin-2-YL)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
324751-00-0 |
---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-quinolin-2-ylbenzaldehyde |
InChI |
InChI=1S/C16H11NO/c18-11-12-4-3-6-14(10-12)16-9-8-13-5-1-2-7-15(13)17-16/h1-11H |
InChI Key |
IBPRTGBCAVNVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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